Oxmetidine mesylate
Description
Historical Trajectory and Evolution of Histamine (B1213489) H2-Receptor Antagonist Research
The historical trajectory of histamine H2-receptor antagonist research is a notable chapter in rational drug design. The understanding that histamine stimulated gastric acid secretion, coupled with the observation that conventional antihistamines (H1 antagonists) did not block this effect, led scientists to postulate the existence of a second type of histamine receptor, the H2 receptor. wikipedia.orgacs.orgiffgd.org Pioneering work by Sir James Black and his team at Smith, Kline & French (SK&F) in the 1960s was instrumental in this discovery. wikipedia.orgacs.org Their research involved synthesizing and testing numerous histamine-like molecules to find compounds that would selectively inhibit acid secretion. iffgd.org This systematic approach, which included the use of quantitative structure-activity relationships (QSAR), ultimately led to the discovery of burimamide (B1668067) and metiamide (B374674), and subsequently, the development of cimetidine (B194882). wikipedia.orgtandfonline.com Cimetidine, marketed as Tagamet, became the first clinically successful H2-receptor antagonist and a blockbuster drug, revolutionizing the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). wikipedia.orgiffgd.orgtandfonline.comnih.gov The success of cimetidine spurred further research, leading to the development of later generations of H2 antagonists such as ranitidine (B14927), famotidine (B1672045), and nizatidine, which aimed for improved potency, pharmacokinetics, and side effect profiles. wikipedia.orgtandfonline.comnih.govnih.gov
Oxmetidine (B1206817) Mesylate: Position and Rationale in H2-Receptor Antagonist Discovery
Oxmetidine mesylate emerged within this active period of H2-receptor antagonist discovery and development. Developed by SmithKline & French under the code name SKF 92994, oxmetidine was explored as a potential therapeutic agent for conditions benefiting from reduced stomach acid production, such as peptic ulcer disease and GERD. ontosight.ai Its rationale for development was rooted in the successful paradigm established by cimetidine and other related compounds – the targeted blockade of histamine H2 receptors on gastric parietal cells to decrease gastric acid secretion. ontosight.aiebi.ac.uk As a derivative of metidine, oxmetidine represents a continuation of the chemical exploration within this class of compounds, seeking to identify molecules with favorable pharmacological properties. ontosight.ai The conversion to the mesylate salt aimed to enhance its pharmaceutical characteristics, such as solubility and stability, which are important for drug formulation and delivery. ontosight.ai Early clinical pharmacological studies investigated its gastric antisecretory effects and compared its potency to that of cimetidine. nih.govnih.gov These studies indicated that the relative potency varied depending on the route of administration and experimental conditions, with oxmetidine showing greater potency than cimetidine under certain intravenous conditions. nih.govnih.gov
Contemporary Research Landscape and Unaddressed Scientific Inquiries concerning this compound
While oxmetidine was under development, its clinical use ultimately became limited compared to other H2 antagonists like ranitidine and famotidine that became more widely adopted. ontosight.ai Consequently, specific details on the current development stage of this compound are scarce. ontosight.ai The contemporary research landscape for H2-receptor antagonists has seen them largely being surpassed by proton pump inhibitors (PPIs) for many indications, although H2 antagonists remain valuable, particularly for heartburn relief and in certain combination therapies. wikipedia.orgiffgd.org
Despite its limited clinical adoption, this compound, as a chemical entity explored during a pivotal era of drug discovery, still presents areas for scientific inquiry. Unaddressed questions may pertain to a more comprehensive understanding of its pharmacological profile beyond initial studies, including detailed pharmacokinetics and pharmacodynamics that might not have been fully elucidated in comparison to the more successful H2 antagonists. ontosight.ai Further research could explore the reasons behind its limited progression compared to its contemporaries, potentially involving detailed comparative studies on efficacy, duration of action, metabolic pathways, and potential for drug interactions, although some early pharmacokinetic data exists showing a mean bioavailability of 70% after oral administration and a plasma half-life of 3.0 hours after intravenous administration in patients with peptic ulcer disease. nih.gov The precise nature and implications of its first-pass metabolism, suggested by differences in potency between oral and intravenous administration compared to cimetidine, could also be a subject of further investigation. nih.govnih.gov Additionally, given the ongoing research into the roles of histamine receptors beyond gastric acid secretion, particularly in the central nervous system and immune system, there might be unexplored potential or implications related to oxmetidine's interaction with these systems. tandfonline.comnih.govtandfonline.commdpi.com The full structure-activity relationship of oxmetidine within the broader context of diverse H2 antagonists, and how its specific structural features contribute to its binding affinity and activity profile, could also be a subject of further scientific exploration. nih.govwikipedia.orgchemspider.comalliedacademies.orgresearchgate.netresearchgate.net
Pharmacokinetic Data for Oxmetidine
| Parameter | Value (Intravenous Administration) | Value (Oral Administration) | Notes | Source |
| Mean Plasma t½ β | 3.0 hours | Not specified | In patients with peptic ulcer disease | nih.gov |
| Mean Apparent Volume of Dist. | 0.7 l/kg | Not specified | In patients with peptic ulcer disease | nih.gov |
| Mean Total Plasma Clearance | 12.3 l/h | Not specified | In patients with peptic ulcer disease | nih.gov |
| Mean Plasma Renal Clearance | 0.7 l/h | Not specified | In patients with peptic ulcer disease | nih.gov |
| Mean Bioavailability | Not applicable | 70% (range 53-91%) | In patients with peptic ulcer disease | nih.gov |
| Unchanged Drug in Urine | ~6% | ~3% | Following intravenous and oral administration | nih.gov |
Comparison of Oxmetidine and Cimetidine Gastric Antisecretory Potency
| Route of Administration | Stimulus | Relative Potency (Oxmetidine vs Cimetidine) | Basis | Source |
| Intravenous | Impromidine | Approximately 4 times more potent | Weight-for-weight | nih.govnih.gov |
| Intravenous | Food | Twice as potent | Weight-for-weight | nih.govnih.gov |
| Oral | Not specified | No difference | Weight-for-weight | nih.govnih.gov |
| Oral | Not specified | Twice as potent | Molar basis | nih.govnih.gov |
Note: This table summarizes relative potency findings from specific clinical pharmacological studies. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84455-52-7 |
|---|---|
Molecular Formula |
C21H29N5O9S3 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one;methanesulfonic acid |
InChI |
InChI=1S/C19H21N5O3S.2CH4O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;2*1-5(2,3)4/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25);2*1H3,(H,2,3,4) |
InChI Key |
KSTYTCDFRHRFLH-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Oxmetidine Mesylate
Advanced Synthetic Routes to the Oxmetidine (B1206817) Core Structure
The synthesis of the oxmetidine core structure, a 2-amino-4-pyrimidone derivative with a substituted imidazole (B134444) side chain, has been explored in the context of developing H2-receptor antagonists. researchgate.netresearchgate.net Research in this area has involved the preparation of a series of 2-[2-(5-methyl-4-imidazolylmethylthio)ethylamino]-4-pyrimidones, building upon structures related to cimetidine (B194882) and oxmetidine. researchgate.netresearchgate.net
One approach to synthesizing related pyrimidone derivatives involves attaching side-chains associated with H2-antagonist activity through the 2-amino group of a 4-pyrimidone ring. researchgate.net Additionally, various moieties can be substituted at the 5-position of the pyrimidone ring to investigate their effect on activity. researchgate.net
Another synthetic strategy involves the alkylation of 2-thiouracils and 4-thiouracils with protected dihydroxypropyl chlorides to yield intermediates that can be further deprotected to form dihydroxypropyl-substituted pyrimidines. tandfonline.com For instance, regioselective alkylation of 2-thiouracils with 2,3-O-isopropylidene-2,3-dihydroxypropyl chloride afforded 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]thio}pyrimidin-4(1H)-ones. tandfonline.com Similarly, alkylation of 4-thiouracils with the same reagent produced 4-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]thio}pyrimidin-2(1H)-ones. tandfonline.com Deprotection of these intermediates yielded the corresponding 2,3-dihydroxypropyl derivatives. tandfonline.com
Further research into the synthesis of related compounds, such as donetidine (B1239098) (SK&F 93574), a potent and long-acting histamine (B1213489) H2-receptor antagonist, has provided insights into the chemical transformations relevant to the oxmetidine core. researchgate.net The synthesis of donetidine involved the alkylation of 2-methoxy-4-methylpyridine (B11731) with sodium chloroacetate, highlighting the use of alkylation reactions in constructing the side chains of these antagonists. researchgate.net
Investigation of Mesylate Salt Formation Mechanisms and Implications for Research-Grade Material Characteristics
The formation of mesylate salts is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of drug compounds, such as solubility and stability. ontosight.ainih.gov Mesylate salts are formed by the reaction of a basic compound with methanesulfonic acid. nih.govgoogle.com The mechanism typically involves proton transfer from the sulfonic acid to a basic center on the drug molecule, followed by ionic interaction between the resulting cation and the mesylate anion. kent.ac.uk
Research into the formation of other mesylate salts, such as the mesylate salt trihydrate of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol, highlights the importance of crystallization conditions in determining the solid-state characteristics of the salt. google.com This specific mesylate salt trihydrate was formed directly from a tartrate salt by dissolving it in water in the presence of methanesulfonic acid and controlling the temperature during cooling and granulation. google.com The resulting trihydrate form exhibited greater stability and a longer shelf life compared to the anhydrous mesylate salt. google.com
While specific detailed studies on the mesylate salt formation mechanism of oxmetidine are not extensively detailed in the provided results, general principles of pharmaceutical salt formation apply. The choice of solvent, concentration, temperature, and the stoichiometry of the reactants can influence the crystallization process, polymorphism, and ultimately the characteristics of the research-grade oxmetidine mesylate material, including its purity, crystallinity, and stability. nih.govkent.ac.uk
Data on the hygroscopicity of mesylate salts of other compounds, such as delamanid, indicates that they can exhibit high moisture sorption. nih.gov For delamanid, the mesylate salt showed the highest water uptake at high relative humidity, which could lead to liquefaction. nih.gov Such findings underscore the importance of controlled humidity conditions during the preparation and storage of research-grade mesylate salts to maintain their solid-state integrity.
Design and Synthesis of Oxmetidine Analogs and Derivatives for Mechanistic Elucidation Studies
The design and synthesis of analogs and derivatives of lead compounds like oxmetidine are crucial for understanding the structural features responsible for their biological activity and elucidating their mechanisms of action. researchgate.netucl.ac.ukresearchgate.netmdpi.com Structure-activity relationship (SAR) studies involving oxmetidine and related H2-receptor antagonists have been conducted to identify key structural components influencing activity and potential toxicity. researchgate.netresearchgate.netresearchgate.net
Studies on oxmetidine analogs have investigated the effect of substituents on the pyrimidone ring, demonstrating that substitution at the 5-position can significantly increase activity, while substitution at other positions may not be favorable. researchgate.net The replacement of the methylenedioxyphenyl group in oxmetidine with various heterocyclic rings has also been explored, showing that good H2-receptor antagonist activity can be retained. researchgate.net Furthermore, replacing the imidazole ring in certain oxmetidine-based compounds with other heterocycles like thiazolyl and bromopyridyl rings has led to compounds with dual H1 and H2 receptor antagonist activities. researchgate.net
The synthesis of these analogs often involves modifying the core structure or the attached side chains using various organic reactions. For instance, the synthesis of novel imidazole derivatives for agrochemical applications, which shares the imidazole moiety with oxmetidine, has involved electrophilic substitution on the imidazole ring and the construction of the imidazole ring with pre-determined substituents. ias.ac.in
Mechanistic studies using analogs can help to probe the interaction of the compounds with their biological targets. For example, studies with oxmetidine, a cimetidine analogue, suggested it might inhibit mitochondrial electron transport. enghusen.dk Research on other compound series, such as benzo[c] ucl.ac.uktandfonline.comenghusen.dkoxadiazole derivatives, has demonstrated how the synthesis and evaluation of analogs can lead to the identification of potent inhibitors and provide insights into their mechanisms, such as promoting antitumor immunity. nih.gov Similarly, studies on sesquiterpene-aryl derivatives have utilized synthesized analogs to investigate their cytotoxic mechanisms, including the induction of oxidative stress and inhibition of specific enzymes. mdpi.com
Molecular Pharmacology and Receptor Interaction Dynamics of Oxmetidine Mesylate
In Vitro Mechanistic Investigations of Histamine (B1213489) H2-Receptor Antagonism
In vitro studies provide crucial insights into the fundamental mechanisms by which oxmetidine (B1206817) mesylate exerts its H2-receptor antagonism. These investigations typically involve assessing the compound's ability to bind to the receptor and its functional consequences in relevant biological systems.
Cellular and Subcellular Receptor Binding Assays
Receptor binding assays are fundamental in characterizing the interaction between a ligand and its target receptor. These assays, conducted using cell membranes or whole cells expressing the histamine H2 receptor, help determine the affinity and specificity of oxmetidine mesylate for the receptor. By using radiolabeled ligands, researchers can quantify the binding of this compound and assess its ability to displace known H2-receptor agonists or antagonists. Studies involving mutated receptors have shown that specific amino acid residues within the H2 receptor, such as Asp98, Asp186, and Thr190, are critical for histamine binding and receptor function, influencing affinity, selectivity, and binding kinetics. nih.gov While specific detailed data on this compound binding assays were not extensively found in the search results, the general principles of these assays are well-established for H2-receptor antagonists.
Functional Characterization in Isolated Tissue Preparations (e.g., Gastrointestinal Motility Modulation)
Isolated tissue preparations, such as gastric or intestinal smooth muscle, are valuable tools for studying the functional effects of compounds on gastrointestinal motility and secretion. reprocell.com Histamine is known to influence gastrointestinal motility through various receptor subtypes, including H2 receptors. frontiersin.org Studies using these preparations can assess how this compound modulates muscle contraction or relaxation in response to histamine or other stimuli. While the search results did not provide specific data on this compound's effects on gastrointestinal motility in isolated tissue, research on other drugs affecting gastrointestinal motility in isolated tissues of various animal species highlights the complexity and varied responses observed depending on the specific tissue and species studied. ijpsr.comnih.gov H2 antagonists primarily impact gastric acid secretion, which indirectly affects downstream gastrointestinal function.
Quantitative Ligand-Receptor Binding Kinetics and Thermodynamics
Quantitative analysis of ligand-receptor binding provides a deeper understanding of the interaction dynamics, including the rate of binding and dissociation, and the thermodynamic forces driving the interaction.
Determination of Receptor Affinity and Selectivity Profiles in Model Systems
Comparative Molecular Pharmacological Research with Benchmark H2-Antagonists
Comparing the molecular pharmacology of this compound with established H2-receptor antagonists, such as cimetidine (B194882), ranitidine (B14927), famotidine (B1672045), and nizatidine, helps to contextualize its properties and understand potential differences in potency, efficacy, and duration of action. wikipedia.org
Studies comparing oxmetidine with cimetidine have shown variations in relative potency depending on the route of administration and the stimulus used. For instance, intravenously administered oxmetidine was found to be approximately four times more potent than cimetidine in inhibiting impromidine-stimulated gastric acid secretion, and twice as potent when food was the stimulus. nih.gov, nih.gov However, after oral administration, the weight-for-weight potency of oxmetidine and cimetidine was similar, although oxmetidine was twice as potent on a molar basis. nih.gov, nih.gov These differences may be attributable to factors such as first-pass metabolism. nih.gov, nih.gov The duration of action between oxmetidine and cimetidine appeared similar in some studies. nih.gov, nih.gov
The distinct chemical structures of H2-receptor antagonists contribute to their varying pharmacological profiles. Cimetidine was the first widely used H2 antagonist, followed by ranitidine, famotidine, and nizatidine, which were developed with modifications aimed at improving potency, duration of action, and side effect profiles. wikipedia.org Comparative studies at the molecular level, examining binding affinities, dissociation rates, and functional effects in various in vitro systems, can highlight the subtle differences in how these compounds interact with the H2 receptor.
Here is a table summarizing some comparative data points based on the search results:
| Compound | Route of Administration (vs. Cimetidine) | Relative Potency (Weight-for-Weight) (vs. Cimetidine) | Relative Potency (Molar Basis) (vs. Cimetidine) | Duration of Action (vs. Cimetidine) |
| Oxmetidine | Intravenous (Impromidine stimulus) | ~4 times more potent | Not specified in this context | Similar |
| Oxmetidine | Intravenous (Food stimulus) | ~2 times more potent | Not specified in this context | Similar |
| Oxmetidine | Oral | Similar | ~2 times more potent | Similar |
Structure Activity Relationship Sar and Rational Molecular Design of Oxmetidine Mesylate
Elucidation of Critical Structural Features Governing H2-Receptor Antagonist Activity
The development of histamine (B1213489) H2-receptor antagonists, including Oxmetidine (B1206817), was a significant achievement in rational drug design. wikipedia.orgwikipedia.orgfishersci.ca Early studies with histamine and its analogues revealed that the H2 receptor, distinct from the H1 receptor, was responsible for stimulating gastric acid secretion. wikipedia.org A key step was identifying the structural requirements for molecules to interact with this novel receptor. fishersci.ca
Research into the SAR of histamine H2 antagonists, particularly during the development of compounds like cimetidine (B194882), highlighted several critical structural features. These generally include a heteroaromatic ring (like imidazole), a flexible chain, and a polar, non-basic nitrogen-containing group or a group capable of hydrogen bonding. fishersci.camims.com The imidazole (B134444) ring or a similar nitrogen heterocycle was recognized for its interaction with the receptor. mims.com A flexible chain, often containing a thioether linkage, connects the heteroaromatic ring to the polar terminal group. mims.com The terminal group is typically a polar, neutral moiety that can engage in hydrogen bonding, which is crucial for antagonist activity. fishersci.camims.com
Systematic Structure-Activity Relationship (SAR) Studies of Oxmetidine Derivatives
Oxmetidine (SKF 92994) is an isocytosine-furan derivative that emerged from systematic SAR studies. wikipedia.orgebi.ac.uk These studies explored modifications to the basic structure of H2 antagonists to optimize potency and duration of action. ebi.ac.uk Compared to earlier compounds like cimetidine, Oxmetidine and related isocytosine-furan derivatives, such as SKF 93479, demonstrated potent H2 receptor antagonist activity. wikipedia.orgcenmed.comnih.gov
Studies comparing Oxmetidine and SKF 93479 with cimetidine in inhibiting H2 receptor activity in gastric cells suggested differences in their mechanisms or binding kinetics. wikipedia.org The isocytosine (B10225) ring present in Oxmetidine and SKF 93479 appeared to play a significant role in their apparent long-lasting action compared to the reversible action of cimetidine. wikipedia.org
Relative potencies of various H2 antagonists in inhibiting H2 receptor activity have been determined. For instance, in one study, the relative potencies (with cimetidine as reference, IC50 = 2.3 µM) were reported as SKF 93479 = cimetidine (100) > metiamide (B374674) (62) > SKF 92408 (2) > SKF 91581 (0.07). wikipedia.org While this specific data does not directly include Oxmetidine's relative potency in this particular assay, it illustrates the type of comparative studies conducted during the development of these compounds. Another study comparing several H2 antagonists, including Oxmetidine, on guinea pig isolated right atrium and gastric assays, indicated that Oxmetidine behaved as a competitive antagonist on the gastric assay, but showed a Schild plot slope parameter less than one on the atrial assay, suggesting a more complex interaction or non-competitive effects in that tissue. nih.gov
Further SAR studies on 2-amino-4-pyrimidone derivatives, the structural class to which Oxmetidine belongs, investigated the effect of substituents on the pyrimidone ring and the side chain. ebi.ac.uk These studies revealed that substitution at the 5-position of the pyrimidone ring significantly increased activity, while substitutions at other positions were less favorable. ebi.ac.uk Modifications to other parts of the molecule, such as the furan (B31954) ring and the dimethylaminomethyl substituent in related compounds, also provided insights into SAR. ebi.ac.uk
Computational Approaches in Structure-Activity Relationship Analysis
Computational methods have become integral tools in understanding and predicting the biological activity of compounds, complementing experimental SAR studies in the design of drugs like H2 receptor antagonists. fishersci.canih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling involves building predictive models that correlate the biological activity of a series of compounds with their structural and molecular properties. nih.gov This approach was utilized in the development of H2 receptor antagonists to refine structural models and predict the activity of new analogues. wikipedia.orgnih.govwikipedia.orgwikidata.org By quantifying various molecular descriptors (electronic, steric, hydrophobic, topological), QSAR models can identify which properties are most critical for potent H2 receptor antagonism. nih.gov While specific detailed QSAR models for Oxmetidine were not extensively detailed in the search results, QSAR studies on related cimetidine analogs have explored the relationship between properties like dipole moment and H2 antagonist activity, indicating the application of these methods in the field. wikidata.org
Molecular Docking and Dynamics Simulations for Ligand-Receptor Complex Analysis
Molecular docking and dynamics simulations are powerful computational techniques used to analyze the interaction between ligands, such as H2 antagonists, and their target receptor at an atomic level. fishersci.camims.comnih.gov These methods provide insights into the preferred binding poses, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the ligand-receptor complex. fishersci.ca
Molecular docking studies involving H2 receptor antagonists like cimetidine, ranitidine (B14927), and famotidine (B1672045) have helped to rationalize their binding to the H2 receptor. fishersci.canih.gov These studies suggest that polar features are important for the selectivity of H2 receptor antagonists. fishersci.ca While direct molecular docking and dynamics simulation data specifically for Oxmetidine binding to the H2 receptor were not prominently featured in the search results, these techniques are standard in modern drug design and would be applied to understand the binding of Oxmetidine based on its structure and the known H2 receptor model. Studies on other H2 antagonists have highlighted the importance of specific residues in the binding site, such as aspartate residues (D3.32, D5.42) and tyrosine residues (Y6.51), for histamine binding and the interaction of antagonists. fishersci.ca Computational approaches like molecular docking can be used to predict how the unique structural features of Oxmetidine, particularly its isocytosine ring and benzodioxole moiety, might interact with these or other residues in the H2 receptor binding site, providing a molecular basis for its observed activity and potentially its long-lasting effects.
Preclinical Pharmacokinetic and Metabolic Research Mechanistic Focus
In Vitro Metabolic Pathways Identification and Characterization
In vitro studies are essential for identifying and characterizing the metabolic pathways of a drug candidate. These experiments typically utilize biological matrices such as liver microsomes, liver slices, or hepatocytes from different species, including preclinical animals and humans. fda.goveurofinsdiscovery.combioivt.com Such studies help to understand how the drug is chemically modified and to identify potential metabolites early in the development process. fda.govbioivt.comiqvia.com
Enzymatic Biotransformation Studies (e.g., Cytochrome P450 Isoform Involvement)
Enzymatic biotransformation studies aim to identify the specific enzymes responsible for the metabolism of a compound. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of many drugs, primarily located in the liver's endoplasmic reticulum. nih.govsigmaaldrich.com In vitro studies using liver microsomes or recombinant enzymes can help determine which CYP isoforms, or other enzymes, are involved in the metabolic clearance of the drug. bioivt.comiqvia.comeuropa.euinsphero.com For example, studies with other compounds like cimetidine (B194882), another histamine (B1213489) H2-receptor antagonist, have shown its interaction with hepatic cytochrome P450, including the formation of a metabolite-intermediate complex with specific isoforms like CYP2C11 in rats. psu.edunih.gov Identifying the enzymes involved is crucial for predicting potential drug-drug interactions. bioivt.comeuropa.eu
Identification and Structural Elucidation of Major Metabolites in Preclinical Models
Identifying and determining the chemical structure of metabolites formed in preclinical species is a critical step. fda.govjubilantbiosys.com This is typically achieved using advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), including high-resolution mass spectrometry (HRMS). eurofinsdiscovery.comiqvia.comjubilantbiosys.comijpras.com These techniques allow for the detection, separation, and structural characterization of metabolites present in biological samples like plasma, urine, bile, and feces. jubilantbiosys.comnih.gov Metabolite identification studies in preclinical species help to understand the metabolic fate of the drug and to identify major metabolic pathways. bioivt.comjubilantbiosys.com For oxmetidine (B1206817), studies in animals and humans have shown the isolation and identification of six major metabolites, including two O-glucuronides and one N-glucuronide. nih.gov
Mechanistic In Vivo Disposition Studies in Animal Models
In vivo disposition studies in animal models provide a comprehensive understanding of how a drug behaves within a living organism. These studies assess the absorption, distribution, metabolism, and excretion of the compound following administration. researchgate.netnih.govthno.org They offer insights that complement in vitro findings by accounting for the complexity of biological systems. nih.gov
Investigation of Absorption Mechanisms and Distribution Patterns in Preclinical Species
Investigation of absorption mechanisms explores how the drug enters the systemic circulation. The route of administration significantly influences absorption. researchgate.netbiotechfarm.co.il Studies in animal models, such as rats and dogs, are commonly used to assess oral and intravenous absorption. nih.govresearchgate.netbiotechfarm.co.il For orally administered drugs, the rate and extent of absorption from the gastrointestinal tract are determined from plasma concentration-time curves. europa.eu Distribution studies examine how the drug is distributed throughout the body after reaching the bloodstream. This involves assessing tissue distribution patterns. nih.gov Whole body autoradiography can be used to identify tissues that concentrate the test substance. fda.gov For oxmetidine, studies in rats and dogs have shown widespread distribution of radioactivity, although none was observed in the brain. nih.gov
Elucidation of Elimination and Excretion Pathways
Elimination and excretion studies determine how the drug and its metabolites are removed from the body. The primary routes of excretion are typically via urine and feces, with the liver and kidneys playing crucial roles. biotechfarm.co.ilbivatec.com The liver can transport drugs and metabolites into bile, which is then eliminated in feces. bivatec.com The kidneys filter drugs and metabolites from the blood for excretion in urine. bivatec.com Studies in animal models involve collecting and analyzing urine, feces, and bile samples to quantify the amount of parent drug and metabolites excreted through each pathway. nih.govbiotechfarm.co.ilfda.gov For oxmetidine, excretion has been found to be rapid and essentially complete in rats and dogs, with the biliary route being predominant. nih.gov
Comparative Metabolism Across Relevant Preclinical Animal Species
Comparative metabolism studies across different preclinical animal species are crucial for assessing the relevance of the animal models to humans and identifying potential species-specific differences in drug metabolism. merckvetmanual.comnih.govresearchgate.net These studies compare the metabolic profiles observed in various species, such as rats, dogs, and potentially non-human primates, to the metabolic profile in humans. fda.govinsphero.comnih.gov Differences in metabolic pathways or the proportion of metabolites formed can have implications for the translatability of preclinical safety and efficacy data to humans. fda.govinsphero.comnih.gov By comparing metabolite patterns in biological samples like urine and bile from different species, researchers can identify similarities and differences in how the drug is processed. nih.gov For oxmetidine, metabolite patterns in urine from rat, dog, and man have been compared using techniques like thin-layer chromatography, and metabolite patterns in urine and bile from rat and dog have been compared using high-pressure liquid chromatography. nih.gov Understanding these differences helps in selecting appropriate animal models for toxicity testing and predicting potential human metabolic pathways. fda.govjubilantbiosys.com
Advanced Analytical Methodologies in Oxmetidine Mesylate Research
Development and Validation of High-Resolution Chromatographic and Spectrometric Techniques for Research Samples
The development and validation of high-resolution chromatographic and spectrometric techniques are fundamental for the analysis of oxmetidine (B1206817) mesylate in research samples. These methods are designed to separate oxmetidine mesylate from other components in a sample matrix, such as impurities, degradation products, or biological matrix components, and then detect and quantify it with high specificity and sensitivity labmanager.comnih.gov. Validation, typically following guidelines from regulatory bodies like the ICH, ensures that the method is suitable for its intended purpose, covering parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) labmanager.comjapsonline.comresearchgate.net.
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are widely used for their ability to separate complex mixtures researchgate.netrjptonline.orgresearchgate.net. Coupling chromatography with mass spectrometry provides even greater resolving power and structural information ajpaonline.comagri.edu.tr.
Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Degradant Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique extensively applied in the research of drug compounds like this compound for the identification of metabolites and degradants ajpaonline.comagri.edu.tr. LC separates the components of a sample based on their differential interactions with a stationary phase and a mobile phase, while the MS detector provides mass-to-charge ratio information for the separated components agri.edu.tr. This combination allows for the detection and identification of the parent compound, as well as its transformation products, even at low concentrations or within complex matrices agri.edu.trwaters.com.
LC-MS, particularly LC-MS/MS (tandem mass spectrometry), offers high sensitivity and selectivity, making it suitable for complex research samples agri.edu.trrsc.org. The fragmentation patterns obtained from MS/MS can provide valuable structural information, aiding in the elucidation of the chemical structures of metabolites formed through biological processes or degradants resulting from chemical or environmental stress ajpaonline.comagri.edu.tr. Studies on other mesylate salts, such as osimertinib (B560133) mesylate and imatinib (B729) mesylate, demonstrate the utility of LC-HRMS (high-resolution mass spectrometry) and LC-MS/MS in identifying degradation products waters.comnih.govijpsdronline.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique used in analytical research, particularly suited for the analysis of volatile or semi-volatile compounds nih.govresearchgate.netjournalijbcrr.com. In the context of drug research, GC-MS can be applied to identify and quantify volatile metabolites or impurities that may be present in research samples nih.govresearchgate.net. Prior to GC analysis, less volatile compounds may require derivatization to increase their volatility sigmaaldrich.com.
While LC-MS is generally preferred for the analysis of polar and less volatile drug compounds and their metabolites/degradants, GC-MS can be a valuable tool for specific applications where volatile components are of interest nih.govsigmaaldrich.com. Its application would depend on the chemical properties of potential volatile metabolites or impurities of this compound.
Elucidation of Degradation Pathways and Profiling of Degradation Products under Stress Conditions for Research Stability
Elucidating degradation pathways and profiling degradation products under stress conditions are critical aspects of research into the stability of this compound ijrpp.comijrpr.combiomedres.us. Forced degradation studies involve exposing the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to induce degradation and generate degradation products ijrpp.combiomedres.usrjpbcs.com. These studies help in understanding how the molecule breaks down and identifying the potential degradation products that may form during storage or handling ijrpp.comijrpr.combiomedres.us.
Analytical techniques, particularly LC-MS and LC-HRMS, are indispensable for separating, detecting, and identifying these degradation products ajpaonline.comnih.govijpsdronline.com. By analyzing samples subjected to different stress conditions, researchers can propose degradation pathways. Profiling the degradation products involves determining their structures and relative abundance ajpaonline.comnih.govijpsdronline.com. This information is vital for developing stability-indicating analytical methods that can accurately measure the intact drug substance in the presence of its degradation products japsonline.comijrpp.comrjpbcs.com. Studies on other mesylate salts, like osimertinib mesylate and dabigatran (B194492) etexilate mesylate, highlight the importance of forced degradation studies and the use of techniques like UHPLC-IMS-Q-TOF-MS and LC-MS/MS for characterizing degradation products rsc.orgijpsdronline.comrjpbcs.comresearchgate.net.
Development of Bioanalytical Methods for Quantification in Preclinical Biological Matrices
The development of bioanalytical methods is essential for quantifying this compound in biological matrices obtained from preclinical research studies researchgate.netnih.govselvita.com. These matrices can include plasma, serum, urine, or tissue samples from animal models nih.govselvita.commdpi.com. Bioanalytical methods are crucial for determining the pharmacokinetic properties of the compound, such as absorption, distribution, metabolism, and excretion, in preclinical species nih.govmdpi.com.
LC-MS/MS is a widely used technique for bioanalysis due to its high sensitivity, selectivity, and speed, which are necessary for accurately quantifying analytes in complex biological matrices researchgate.netagri.edu.trselvita.comunmc.edumdpi.com. Method development involves optimizing sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte from the matrix, followed by chromatographic separation and MS detection researchgate.netselvita.commdpi.com. Validation of bioanalytical methods in preclinical matrices is performed according to regulatory guidelines to ensure their reliability and accuracy for quantitative analysis researchgate.netnih.govselvita.com. This includes evaluating parameters such as linearity, accuracy, precision, matrix effects, recovery, and stability of the analyte in the biological matrix researchgate.netnih.govselvita.com. Research on the bioanalysis of other compounds in preclinical matrices demonstrates the application and validation of LC-MS/MS methods for pharmacokinetic studies mdpi.comunmc.edumdpi.com.
Computational and Theoretical Chemistry Applications to Oxmetidine Mesylate Research
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing oxmetidine mesylate, and how can purity be ensured during preparation?
- Methodological Answer : The synthesis of this compound requires careful control of reaction conditions to avoid premature cyclization or degradation. For example, mesylate precursors are prone to intramolecular cyclization via nucleophilic attack by the pyridine nitrogen, leading to undesired byproducts . To ensure purity:
- Use low-temperature conditions (<0°C) during mesylation to stabilize intermediates.
- Monitor reactions via thin-layer chromatography (TLC) or HPLC to track intermediate formation.
- Characterize final products using mass spectrometry (MS), H NMR, and elemental analysis to confirm identity and purity .
Q. Which analytical methods are most reliable for structural validation of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- UV spectrophotometry : Validate linearity (e.g., 272–343 nm) and precision using calibration curves with R >0.999 .
- HPLC : Compare retention times and peak areas against reference standards, ensuring resolution from degradation products .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address instability issues in this compound during experimental workflows?
- Methodological Answer : this compound’s instability, particularly under light or elevated temperatures, necessitates:
- Storage protocols : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
- Stability studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 1 week) and monitor via HPLC for impurity profiling .
- Formulation optimization : Use buffered solutions (pH 6–7) to minimize hydrolysis, as observed in related mesylate compounds .
Q. What experimental designs are effective for evaluating this compound’s pharmacological activity in cellular models?
- Methodological Answer :
- Dose-response assays : Test concentrations ranging from 10 μM to 500 μM, with controls for solvent effects (e.g., DMSO <0.1%) .
- Time-course studies : Assess acute (4–24 h) vs. chronic (48–72 h) exposure impacts on cell viability (e.g., MTT assay) .
- Mechanistic validation : Use Western blotting to quantify target protein expression (e.g., CYP11A1, StAR) and confirm pathway modulation .
Q. How should contradictory data between in vitro and in vivo studies on this compound be resolved?
- Methodological Answer :
- Pharmacokinetic analysis : Measure plasma half-life and tissue distribution in animal models to identify bioavailability limitations .
- Metabolite profiling : Use LC-MS to detect active/inactive metabolites that may explain efficacy gaps .
- Species-specific factors : Compare receptor affinity across models (e.g., rat vs. human isoforms) using radioligand binding assays .
Methodological Optimization Questions
Q. What strategies improve the reproducibility of this compound’s biological assays?
- Methodological Answer :
- Standardized protocols : Predefine acceptance criteria for assay parameters (e.g., Z’ >0.5 for high-throughput screens) .
- Inter-laboratory validation : Share detailed protocols via supplementary materials, including instrument settings and reagent lot numbers .
- Data transparency : Publish raw datasets (e.g., absorbance values, Western blot images) in open-access repositories .
Q. How can computational modeling enhance the design of this compound derivatives?
- Methodological Answer :
- Molecular docking : Predict binding affinities to target receptors (e.g., histamine H receptors) using AutoDock Vina .
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data to guide synthetic modifications .
- ADMET prediction : Use tools like SwissADME to optimize solubility and reduce hepatotoxicity risks .
Data Analysis & Reporting Guidelines
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer :
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC values .
- ANOVA with post hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .
- Effect size reporting : Include 95% confidence intervals for EC values to convey clinical relevance .
Q. How should researchers document methodological limitations in studies involving this compound?
- Methodological Answer :
- Explicit acknowledgment : Discuss potential biases (e.g., solvent interference in cellular assays) in the Discussion section .
- Error propagation analysis : Quantify uncertainties in key parameters (e.g., IC) using Monte Carlo simulations .
- Alternative hypothesis testing : Use sensitivity analyses to assess robustness of conclusions to methodological assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
